![molecular formula C17H16N2O2S2 B2384163 3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326879-19-9](/img/structure/B2384163.png)
3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one” is a thienopyrimidine derivative . Thienopyrimidines are heterocyclic organic compounds that show diverse biological activities including anti-inflammatory and anti-cancer properties .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis
The molecular formula of the compound is C17H16N2O2S2, and its molecular weight is 344.45. The structure of the compound includes a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a heterocyclic ring system containing sulfur and nitrogen atoms .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4(3H)-ones can undergo various chemical reactions, including cyclization, phosphorylation, and other transformations .Aplicaciones Científicas De Investigación
Fluorescent Properties and Computational Analysis
Researchers have synthesized new fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine derivatives, to explore their solid-state fluorescence properties. Among these, specific derivatives demonstrated strong fluorescence, a finding supported by ab initio quantum-chemical calculations. Such properties suggest their potential application in materials science, particularly in the development of new fluorescent materials for biochemical sensors or imaging technologies (Yokota et al., 2012).
Antimicrobial and Anti-inflammatory Activities
Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. The integration of different groups into the thieno[3,2-d]pyrimidine ring has shown to enhance these biological activities, indicating their potential as new therapeutic agents for treating infections and inflammation (Tolba et al., 2018).
Anticancer Activity
Some thieno[3,2-d]pyrimidine derivatives have been synthesized and screened for their anticancer activity. A series of these compounds exhibited significant growth inhibitory effects on various human cancer cell lines, suggesting their potential as leads for the development of new anticancer drugs. The activities were comparable to those of established chemotherapy drugs in some cases, highlighting the therapeutic promise of thieno[3,2-d]pyrimidine derivatives in oncology research (Hafez & El-Gazzar, 2017).
Synthesis Efficiency and Green Chemistry
Advancements in the synthesis of thieno[3,2-d]pyrimidine derivatives have been achieved through green chemistry approaches. For example, a catalytic four-component reaction has been developed to synthesize thieno[3,2-d]pyrimidin-4(3H)-ones, characterized by step economy and reduced environmental impact. This method represents a more sustainable approach to producing these compounds, which could be beneficial in pharmaceutical manufacturing (Shi et al., 2018).
Mecanismo De Acción
Direcciones Futuras
Thieno[3,2-d]pyrimidin-4(3H)-ones, including “3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one”, show promise as potential anti-cancer agents, particularly against cancers where PI3K is overexpressed . Future research could focus on optimizing these compounds to enhance their anti-cancer activity .
Propiedades
IUPAC Name |
3-cyclopropyl-2-[(4-methoxyphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-13-6-2-11(3-7-13)10-23-17-18-14-8-9-22-15(14)16(20)19(17)12-4-5-12/h2-3,6-9,12H,4-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWITANFWWVOOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4CC4)SC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-2-[(4-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2384084.png)
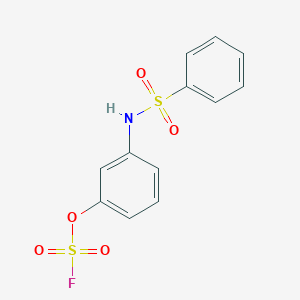
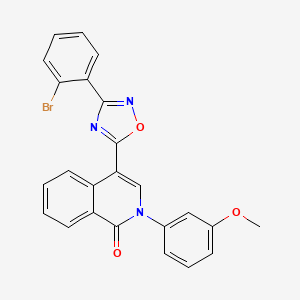
![6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2384090.png)
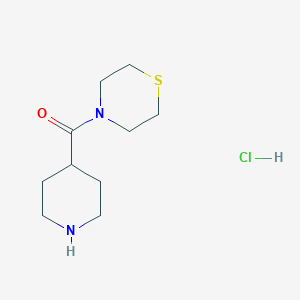
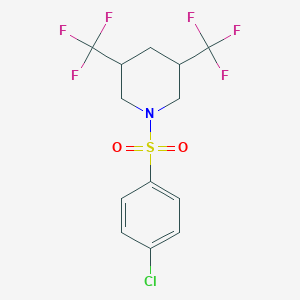
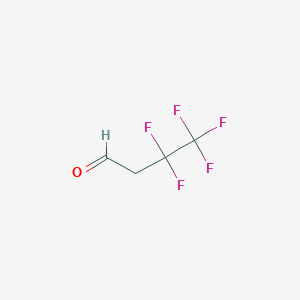
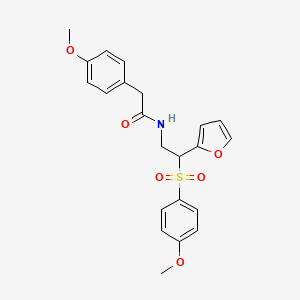
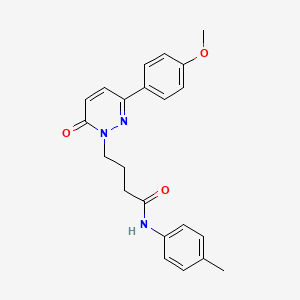
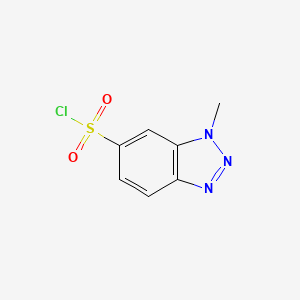
![[2-(Thiophen-2-yl)ethyl]thiourea](/img/structure/B2384100.png)
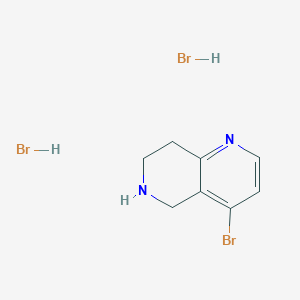
![2-sec-butyl-5-[(3-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2384103.png)